2-Fluoro-6-methoxyphenyl Isothiocyanate
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Overview
Description
2-Fluoro-6-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyphenyl Isothiocyanate typically involves the reaction of 2-Fluoro-6-methoxyaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction proceeds as follows:
2-Fluoro-6-methoxyaniline+CSCl2→2-Fluoro-6-methoxyphenyl Isothiocyanate+2HCl
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.
Cycloaddition Reactions: Participates in [2+2] and [4+2] cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with primary or secondary amines under mild conditions to form thioureas.
Alcohols: React with alcohols to form carbamates.
Water: Hydrolysis occurs under acidic or basic conditions.
Major Products
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines: Formed from hydrolysis.
Scientific Research Applications
2-Fluoro-6-methoxyphenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxyphenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is electrophilic and reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and methoxy substituents, making it less reactive in certain transformations.
2-Methoxyphenyl Isothiocyanate: Similar structure but lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluorophenyl Isothiocyanate: Lacks the methoxy group, which influences its solubility and reactivity.
Uniqueness
2-Fluoro-6-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents influence the compound’s electronic properties, reactivity, and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-fluoro-2-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(9)8(7)10-5-12/h2-4H,1H3 |
InChI Key |
RVRYPCZCBAJLNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N=C=S |
Origin of Product |
United States |
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